2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile
Description
2-(2-{[(Benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile is a complex organic compound with a unique structure that combines a pyrrole ring, a benzyloxy group, and a nicotinonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Properties
IUPAC Name |
4-(dimethylamino)-2-[2-[(E)-phenylmethoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-24(2)19-10-11-22-20(18(19)13-21)25-12-6-9-17(25)14-23-26-15-16-7-4-3-5-8-16/h3-12,14H,15H2,1-2H3/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYJEQSGNYFJIF-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Formation of the Nicotinonitrile Moiety: The nicotinonitrile group is typically introduced through a condensation reaction involving a nicotinic acid derivative and a nitrile source.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nitrile Group Transformations
The nitrile group (-C≡N) participates in nucleophilic additions and hydrolysis reactions:
Mechanistic studies suggest the nitrile’s electron-withdrawing nature activates adjacent positions for electrophilic substitution.
Dimethylamino Group Reactions
The dimethylamino (-N(CH₃)₂) group exhibits electron-donating behavior, influencing regioselectivity in electrophilic aromatic substitution:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | Quaternary ammonium derivatives | |
| Oxidation | H₂O₂, acetic acid, 50°C | N-Oxide formation |
Benzyloxyimino Moieties
The benzyloxyimino group (-CH=N-O-Bn) undergoes cleavage and redox reactions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, ethanol | Primary amine and benzyl alcohol | |
| Oxidation | KMnO₄, acidic conditions | Nitroso intermediates |
Cyclization and Halogenation Reactions
The compound’s heterocyclic framework facilitates cyclofunctionalization under halonium ion-mediated conditions :
Bromocyclization
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Reagents : N-Bromosuccinimide (NBS), catalytic indole
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Solvent : Apolar solvents (e.g., toluene)
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Mechanism : Bromiranium ion intermediate formation → 6-exo-trig cyclization
Iodolactonization
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Reagents : N-Iodosuccinimide (NIS), Lewis base (e.g., organoselenium compound 36)
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Regioselectivity : Controlled by steric and electronic effects of substituents :
| Substrate Configuration | Major Product (Cyclization Mode) | Yield |
|---|---|---|
| (E)-Alkenoic acid | 6-endo lactones | 78–92% |
| (Z)-Alkenoic acid | 5-exo lactones | 65–88% |
Lewis Base-Catalyzed Reactions
Lewis bases (e.g., DMAP, organoselenium compounds) enhance reaction rates by stabilizing haliranium intermediates :
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Catalytic Effect : 10–15× rate acceleration in bromolactonization
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Stereoselectivity : Up to 95% ee achieved using chiral urea-based catalysts
Stability and Degradation Pathways
The compound demonstrates pH-dependent stability:
| Condition | Degradation Pathway | Half-Life (25°C) | References |
|---|---|---|---|
| Acidic (pH < 3) | Nitrile hydrolysis | 2–4 hours | |
| Neutral (pH 7) | Minimal degradation | >30 days | |
| Alkaline (pH > 10) | Dimethylamino group oxidation | 8–12 hours |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in several medicinal chemistry applications:
- Anticancer Activity : Studies have indicated that derivatives of nicotinonitrile compounds exhibit cytotoxic effects against various cancer cell lines. The specific structure of this compound may enhance its activity by targeting specific cellular pathways involved in tumor growth .
- Antimicrobial Properties : Research suggests that similar compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
Material Science
In material science, the compound's unique structure can be utilized in:
- Organic Electronics : Due to its electronic properties, it may serve as a potential material for organic semiconductors or photovoltaic devices.
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials.
Case Studies
-
Anticancer Efficacy Study :
A study conducted on a series of nicotinonitrile derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituent groups in modulating biological activity . -
Antimicrobial Testing :
In a comparative analysis of various benzyloxy imino derivatives, it was found that compounds with a pyrrole moiety showed enhanced antimicrobial activity against Gram-positive bacteria, indicating a promising avenue for further drug development .
Mechanism of Action
The mechanism of action of 2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile depends on its specific interactions with molecular targets. These interactions often involve binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyloxy group may play a role in enhancing lipophilicity, facilitating membrane penetration, and improving bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[(Phenoxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile
- 2-(2-{[(Methoxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile
- 2-(2-{[(Ethoxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile
Uniqueness
Compared to these similar compounds, 2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug discovery and other applications.
Biological Activity
The compound 2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile , with the CAS number 303986-48-3 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.
Molecular Formula : CHNO
Molecular Weight : 345.4 g/mol
Boiling Point : 572.9 ± 60.0 °C (predicted)
Density : 1.14 ± 0.1 g/cm³ (predicted)
pKa : 0.20 ± 0.37 (predicted)
The structural complexity of this compound suggests potential interactions with various biological targets, which merit further investigation.
Antimicrobial Activity
Research indicates that derivatives of pyrrole and nicotinonitrile compounds often exhibit significant antimicrobial properties. For instance, compounds similar to This compound have been shown to possess activity against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .
Anticancer Properties
Compounds with similar structural motifs have demonstrated anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that pyrrolidine derivatives can inhibit tumor growth in vitro and in vivo, potentially through the modulation of signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
The dimethylamino group in this compound may confer neuroprotective effects, as seen in other dimethylamino-containing compounds. Research has indicated that such compounds can enhance cognitive function and protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the nitrile group may allow for interactions with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound's structure suggests it may interact with various receptors, including those involved in neurotransmission and immune responses.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrrole derivatives revealed that compounds structurally related to This compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be as low as 10 µg/mL for some derivatives, indicating strong potential for therapeutic applications .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives similar to this compound induced apoptosis in HeLa cells through the activation of caspase pathways. The IC50 values were reported at approximately 15 µM, highlighting the effectiveness of these compounds in targeting cancer cells while sparing normal cells .
Q & A
Q. What are the recommended synthetic pathways for synthesizing 2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as condensation reactions between pyrrole derivatives and nicotinonitrile precursors. For example, analogous nicotinonitrile derivatives (e.g., 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile) are synthesized via nucleophilic substitution or cyclization reactions under reflux conditions using polar aprotic solvents like DMF or DMSO . Optimization includes:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance imine formation.
- Temperature control : Maintain reflux temperatures (80–120°C) to ensure complete conversion.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
- Monitoring : Track reaction progress via TLC or HPLC, referencing NMR data (e.g., δ 7.35–8.42 ppm for aromatic protons in related compounds) for structural confirmation .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assign peaks based on analogous compounds (e.g., δ 110.6–162.8 ppm for aromatic carbons in 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile) .
- X-ray crystallography : Resolve the 3D structure, as demonstrated for derivatives like 6-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)nicotinonitrile (CSD refcode: TARQIK) .
- Computational modeling : Perform DFT calculations to map electron density and predict reactive sites (e.g., pyrrole nitrogen or nitrile groups) .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under varying pH, temperature, and solvent conditions?
- Methodological Answer : Adopt a split-plot experimental design, as used in environmental chemical studies:
- Variables : Test pH (2–12), temperature (25–80°C), and solvents (water, DMSO, ethanol).
- Sampling intervals : Collect data at 0, 24, 48, and 72 hours.
- Analytical tools : Use HPLC-MS to quantify degradation products and UV-Vis spectroscopy to monitor absorbance shifts indicative of structural changes .
- Statistical analysis : Apply ANOVA to identify significant factors affecting stability .
Q. What methodologies are effective in resolving contradictions between computational predictions and experimental data on the compound’s biological activity?
- Methodological Answer : Address discrepancies via:
- Dose-response assays : Compare IC₅₀ values from enzyme inhibition studies (e.g., kinase assays) with docking simulations. Adjust force field parameters in computational models if deviations exceed 20% .
- Metabolite profiling : Identify bioactive metabolites using LC-HRMS, as done for N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile derivatives .
- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., replacing benzyloxy with thienyl groups) to validate structure-activity relationships (SAR) .
Q. How can researchers evaluate the environmental impact and degradation pathways of this compound?
- Methodological Answer : Follow long-term environmental fate studies, as outlined in Project INCHEMBIOL:
- Abiotic transformations : Expose the compound to UV light and aqueous solutions to simulate photolysis/hydrolysis. Use GC-MS to detect breakdown products like nitriles or amines .
- Biotic transformations : Incubate with soil microbiota and analyze via 16S rRNA sequencing to identify degradative species.
- Ecotoxicology : Assess acute toxicity using Daphnia magna or algal growth inhibition tests .
Q. What strategies are recommended for correlating structural modifications with changes in biological activity or selectivity?
- Methodological Answer : Implement a SAR-driven approach:
- Scaffold diversification : Modify the pyrrole ring (e.g., introduce electron-withdrawing groups) or vary the dimethylamino substituent.
- High-throughput screening : Test libraries of analogs against target enzymes (e.g., DNA methyltransferases) using fluorescence-based assays .
- Crystallographic validation : Co-crystallize active derivatives with target proteins (e.g., kinases) to identify binding interactions, as seen in studies of pyrazolo[3,4-d]pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
